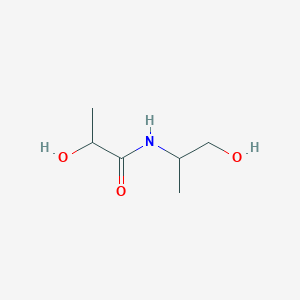







|
REACTION_CXSMILES
|
[C:1]([O:6]CC)(=O)[CH:2]([CH3:4])[OH:3].[NH2:9][CH:10]([CH3:13])[CH2:11][OH:12]>C(O)C>[C:1]([NH:9][CH:10]([CH3:13])[CH2:11][OH:12])(=[O:6])[CH:2]([CH3:4])[OH:3]
|


|
Name
|
|
|
Quantity
|
3.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(CO)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
112.5 (± 2.5) °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
During the reaction
|
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off
|
|
Type
|
CUSTOM
|
|
Details
|
After the reaction the excess of ethyl lactate
|
|
Type
|
CUSTOM
|
|
Details
|
was removed by vacuum distillation (bottom temperature: 150° C., 1 mbar)
|
|
Type
|
CUSTOM
|
|
Details
|
3.9 g of residual N-lactoyl 2-amino-1-propanol (brown viscous liquid) was collected
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C(O)C)(=O)NC(CO)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |